1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Catalog No.
S911196
CAS No.
53946-19-3
M.F
C6H11Cl2N3
M. Wt
196.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole h...

CAS Number

53946-19-3

Product Name

1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

IUPAC Name

1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

InChI

InChI=1S/C6H10ClN3.ClH/c1-5-8-6(2)10(9-5)4-3-7;/h3-4H2,1-2H3;1H

InChI Key

WAVYJTMHQCRXGS-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C)CCCl.Cl

Canonical SMILES

CC1=NN(C(=N1)C)CCCl.Cl

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound categorized under triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in their structure. This compound features a chloroethyl group and two methyl groups attached to the triazole ring, contributing to its unique chemical properties. The molecular formula of this compound is C6_6H10_{10}ClN3_3, and its molecular weight is approximately 159.61 g/mol .

The primary reaction for synthesizing 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride involves the nucleophilic substitution of the chloroethyl group on 3,5-dimethyl-1H-1,2,4-triazole. The reaction typically occurs in the presence of a base like sodium hydroxide and is conducted under reflux conditions to ensure complete conversion of reactants into the desired product. The general reaction can be represented as follows:

3 5 dimethyl 1H 1 2 4 triazole+2 chloroethyl chlorideBase1 2 chloroethyl 3 5 dimethyl 1H 1 2 4 triazole hydrochloride\text{3 5 dimethyl 1H 1 2 4 triazole}+\text{2 chloroethyl chloride}\xrightarrow{\text{Base}}\text{1 2 chloroethyl 3 5 dimethyl 1H 1 2 4 triazole hydrochloride}

This process results in the formation of the hydrochloride salt of the triazole compound .

Research indicates that 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride exhibits notable biological activities. It has been studied for its antimicrobial and antifungal properties. Additionally, ongoing investigations are exploring its potential as an anticancer agent, primarily due to its ability to interact with DNA and proteins within cells. The chloroethyl moiety can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication .

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride can be achieved through several methods:

  • Nucleophilic Substitution: As previously mentioned, this method involves reacting 3,5-dimethyl-1H-1,2,4-triazole with 2-chloroethyl chloride in a basic medium.
  • Reflux Conditions: The reaction is typically conducted under reflux to ensure complete conversion and higher yields.
  • Purification: Post-reaction purification is usually performed via recrystallization from suitable solvents to obtain pure product .

The compound has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex triazole derivatives.
  • Pharmaceutical Development: Its potential as an anticancer agent is being explored in drug development studies.
  • Industrial Use: It is utilized in producing specialty chemicals and as a reagent in various industrial processes .

Studies on the interactions of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride have revealed its ability to form covalent bonds with cellular components like DNA and proteins. This interaction leads to significant biological effects such as:

  • DNA Cross-linking: Resulting in cytotoxic effects that are beneficial for anticancer applications.
  • Enzyme Inhibition: The triazole ring may interact with various enzymes and proteins affecting their functionality .

Several compounds share structural similarities with 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
3,5-Dimethyl-1H-1,2,4-triazole hydrochlorideC4_4H8_8ClN3_3Lacks chloroethyl group; simpler structure
5-Chloro-1,3-dimethyl-1H-1,2,4-triazoleC6_6H8_8ClN3_3Different substitution pattern; potential fungicide
4-Amino-3-methyl-1H-1,2,4-triazoleC4_4H6_6N4_4Contains an amino group; used in herbicides

The uniqueness of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride lies in its specific chloroethyl substitution which enhances its reactivity and biological activity compared to other triazoles .

Dates

Modify: 2023-08-16

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